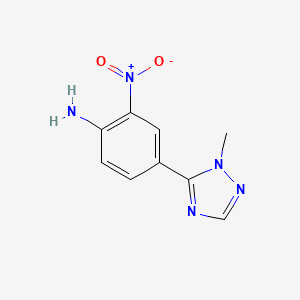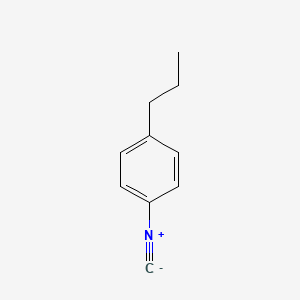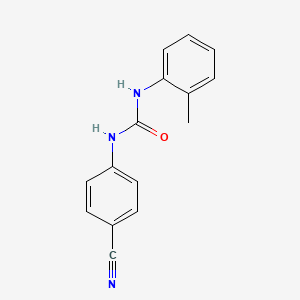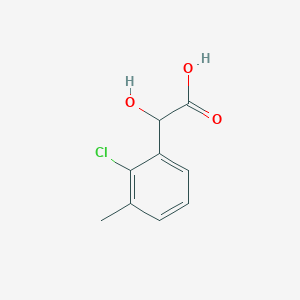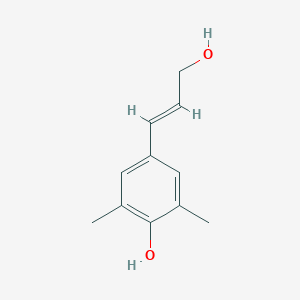
4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol is an organic compound with the molecular formula C11H14O2. It is structurally related to phenol and contains a hydroxyprop-1-en-1-yl group attached to the phenol ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol typically involves the reaction of 2,6-dimethylphenol with an appropriate aldehyde or ketone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the aldol condensation and dehydration steps. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the hydroxyprop-1-en-1-yl group to a single bond, forming saturated alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Saturated alcohols and alkanes.
Substitution: Halogenated phenols, nitrophenols, and other substituted phenolic derivatives.
Applications De Recherche Scientifique
4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various chemical reactions and studies involving phenolic compounds.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties. It is used in studies related to cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and treatments. Its antioxidant properties make it a candidate for research in preventing oxidative stress-related diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials. Its chemical stability and reactivity make it valuable in manufacturing processes.
Mécanisme D'action
The mechanism of action of 4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing its reactivity and interactions with other molecules. In biological systems, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues. Additionally, its ability to undergo electrophilic aromatic substitution allows it to interact with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol can be compared with other similar compounds, such as:
4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: This compound has a methoxy group instead of a dimethyl group, which can influence its reactivity and biological activity.
Sinapyl alcohol: Structurally related to cinnamic acid, sinapyl alcohol is a precursor to lignin and lignans. It has different functional groups that affect its chemical behavior and applications.
Coniferyl alcohol: Another phenolic compound with a similar structure, coniferyl alcohol is involved in the biosynthesis of lignin and has distinct chemical properties.
Propriétés
Formule moléculaire |
C11H14O2 |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C11H14O2/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h3-4,6-7,12-13H,5H2,1-2H3/b4-3+ |
Clé InChI |
HGZOXSZWGQGXJD-ONEGZZNKSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1O)C)/C=C/CO |
SMILES canonique |
CC1=CC(=CC(=C1O)C)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



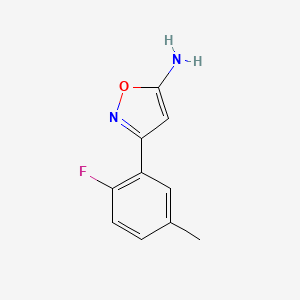


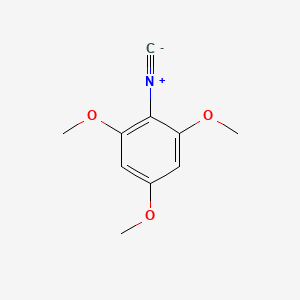
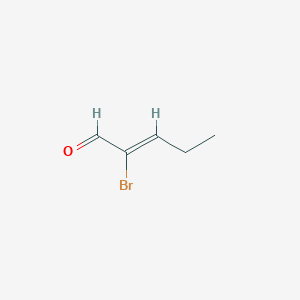
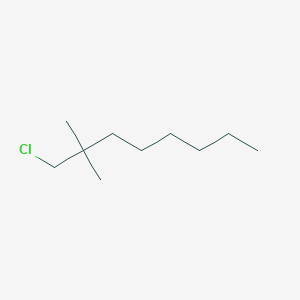
![1,3-dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13570925.png)
![[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13570931.png)
